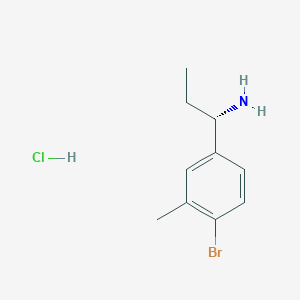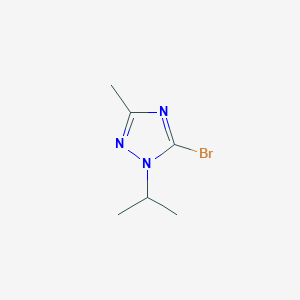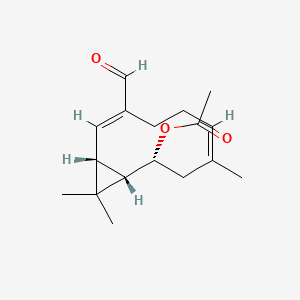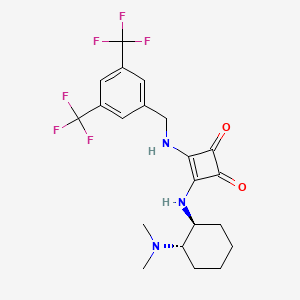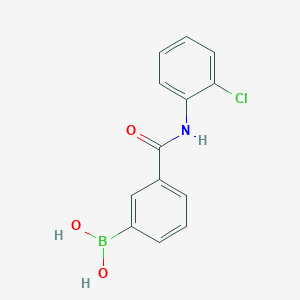
3-(2-Chlorophenylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This particular compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-chlorophenylamino carbonyl group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic acids . For industrial production, the synthesis can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Mecanismo De Acción
The mechanism of action of BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- involves its ability to form covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property allows it to participate in various chemical reactions, including the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- include other boronic acids, such as phenylboronic acid and 4-chlorophenylboronic acid. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications. The uniqueness of BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- lies in its specific substitution pattern, which can influence its reactivity and suitability for particular applications .
Propiedades
Fórmula molecular |
C13H11BClNO3 |
|---|---|
Peso molecular |
275.50 g/mol |
Nombre IUPAC |
[3-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) |
Clave InChI |
WDHORQBNVCCRRY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



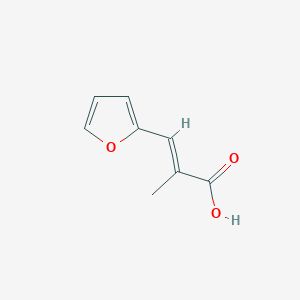
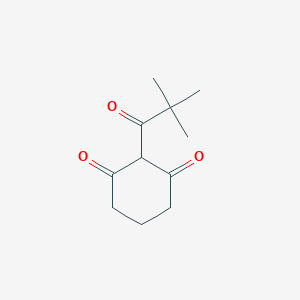
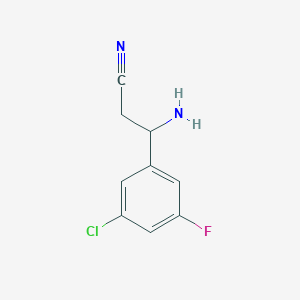
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
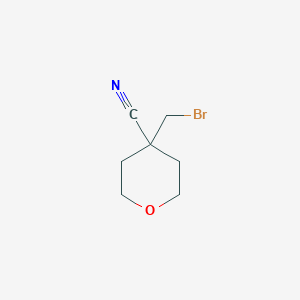
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
